Bienvenue dans la boutique en ligne BenchChem!

BMS-986104

S1P1 receptor receptor selectivity cardiovascular safety

BMS-986104 is a differentiated S1P1 partial agonist with ligand-biased signaling, >280-fold reduced S1P3 functional activity vs fingolimod-P, and 18-day half-life. Ideal for in vivo autoimmune models and PK/PD studies requiring minimized cardiovascular confounds. Phase I-validated lymphopenia benchmark (50-70% reduction) supports translational relevance.

Molecular Formula C22H35NO
Molecular Weight 329.5 g/mol
CAS No. 1622180-31-7
Cat. No. B8757019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-986104
CAS1622180-31-7
Molecular FormulaC22H35NO
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N
InChIInChI=1S/C22H35NO/c1-2-3-4-5-6-17-7-8-19-14-20(10-9-18(19)13-17)21-11-12-22(23,15-21)16-24/h9-10,14,17,21,24H,2-8,11-13,15-16,23H2,1H3/t17-,21+,22-/m1/s1
InChIKeyBPMMYKAHRIEVDH-VOQZNFBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-986104: S1P1 Receptor Modulator with Biased Signaling for Autoimmune Disease Research


BMS-986104 (CAS 1622180-31-7) is a small molecule sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Bristol-Myers Squibb that exhibits ligand-biased signaling . The compound functions as an S1P1 partial agonist with the molecular formula C22H35NO and molecular weight 329.52 Da . BMS-986104 is under investigation for autoimmune diseases including rheumatoid arthritis, with Phase I clinical trial NCT02211469 completed in healthy male subjects .

Why BMS-986104 Cannot Be Substituted with Generic S1P1 Agonists in Research Protocols


S1P1 receptor modulators exhibit substantial heterogeneity in signaling bias, receptor subtype selectivity profiles, and functional outcomes that preclude simple interchangeability in research settings . Unlike fingolimod (FTY720), which acts as a full agonist across S1P1,3,4,5 with S1P3 activation linked to bradycardia and bronchoconstriction, BMS-986104 demonstrates distinct ligand-biased signaling with markedly attenuated S1P3 agonism . The compound's pharmacokinetic half-life (18 days in humans) and prodrug-to-active-metabolite conversion profile further differentiate it from alternatives, making dose-response relationships non-transferable .

BMS-986104 Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


S1P3 Receptor Selectivity: BMS-986104 vs Fingolimod-P Quantitative Comparison

BMS-986104 active phosphate metabolite (3d-P) demonstrates negligible functional activity at human S1P3 receptors compared to fingolimod phosphate (1-P), which shows potent agonism . This differential S1P3 activity profile is associated with reduced cardiovascular and pulmonary toxicity liabilities observed with non-selective S1P receptor agonists .

S1P1 receptor receptor selectivity cardiovascular safety

Receptor Internalization Efficacy: BMS-986104 Exhibits Partial Agonism Profile

BMS-986104 active metabolite (3d-P) acts as a partial agonist in hS1P1 receptor internalization assays, achieving 68% maximal internalization compared to fingolimod-P which produces full internalization response . This partial internalization profile may contribute to the compound's differentiated safety characteristics .

partial agonism receptor internalization functional selectivity

ERK Phosphorylation Signaling Bias: BMS-986104 Shows Distinct Pathway Activation

BMS-986104-P demonstrates substantially reduced potency in ERK phosphorylation signaling (EC50 = 8.16 nM) compared to fingolimod-P (EC50 = 0.0056 nM), a >1400-fold difference, while maintaining comparable binding affinity and cAMP inhibition . This biased signaling profile represents a fundamental pharmacological differentiation.

biased agonism ERK phosphorylation signaling pathway

Clinical Lymphopenia Target Range: BMS-986104 Phase I Pharmacodynamic Specification

BMS-986104 Phase I clinical trial NCT02211469 established a target pharmacodynamic window of 50% to 70% reduction in absolute lymphocyte count without concomitant bradycardia . This represents a clinically defined therapeutic range specifically characterized for this compound.

lymphopenia pharmacodynamics clinical trial

Mouse T-Cell Transfer Colitis Model: Comparable Efficacy with Different Dosing

BMS-986104 demonstrated efficacy comparable to fingolimod in the CD45RBhi CD4+ T-cell transfer colitis model, achieving equivalent therapeutic effect with every-other-day dosing at 5 mg/kg versus daily dosing at 1 mg/kg for fingolimod . The extended dosing interval is enabled by BMS-986104's longer pharmacokinetic half-life.

inflammatory bowel disease T-cell transfer colitis in vivo efficacy

S1P4 and S1P5 Selectivity Profile: Reduced Off-Target Receptor Engagement

BMS-986104 active metabolite (3d-P) exhibits reduced functional activity at S1P4 and S1P5 receptors compared to fingolimod-P. GTPγS assay data show EC50 values of 10.5 nM (S1P4) and 10.7 nM (S1P5) for BMS-986104-P versus 0.09 nM (S1P4) and 0.4 nM (S1P5) for fingolimod-P .

receptor subtype selectivity S1P4 S1P5

BMS-986104: Recommended Research Applications Based on Quantified Differentiation


S1P1-Mediated Lymphocyte Trafficking Studies Requiring Minimized Cardiovascular Confounding

BMS-986104 is suitable for in vivo and in vitro studies of S1P1-mediated lymphocyte sequestration where S1P3-driven cardiovascular effects must be minimized. The compound's >280-fold reduced S1P3 functional activity relative to fingolimod-P enables investigation of lymphopenia mechanisms with reduced confounding from bradycardia and pulmonary effects. The Phase I-defined lymphopenia target range of 50-70% reduction provides a validated pharmacodynamic benchmark for experimental design.

Biased GPCR Signaling Research: Investigating Pathway-Specific S1P1 Outcomes

BMS-986104 serves as a tool compound for biased agonism research at S1P1 receptors. Its >1400-fold reduced potency in ERK phosphorylation signaling compared to fingolimod-P , while maintaining comparable cAMP inhibition and receptor binding, enables dissection of pathway-specific contributions to therapeutic efficacy versus adverse effects. The partial internalization profile (68% Ymax) further supports investigations of receptor trafficking and desensitization dynamics.

Autoimmune Disease Models: Inflammatory Bowel Disease and Rheumatoid Arthritis

BMS-986104 is appropriate for preclinical studies in T-cell mediated autoimmune models. Equivalent efficacy to fingolimod in the T-cell transfer colitis model establishes its utility in inflammatory bowel disease research. The compound has been investigated clinically for rheumatoid arthritis , providing translational relevance for studies in collagen-induced arthritis and related models.

Pharmacokinetic/Pharmacodynamic Modeling of Long Half-Life S1P1 Modulators

BMS-986104 provides a research tool for PK/PD modeling of extended half-life S1P1 modulators. With a clinical half-life of approximately 18 days and demonstrated efficacy with alternate-day dosing in preclinical colitis models , the compound enables investigation of sustained PD effects and receptor occupancy relationships relevant to chronic autoimmune disease therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-986104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.